(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Properties
CAS No. |
26179-02-2 |
|---|---|
Molecular Formula |
C12H13N5O2S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C12H13N5O2S/c1-7-10(11(18)17(16-7)12(13)20)15-14-8-4-3-5-9(6-8)19-2/h3-6,16H,1-2H3,(H2,13,20) |
InChI Key |
KXJOHXZLJAJFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Thiosemicarbazide
A common strategy involves the reaction of α,β-unsaturated ketones or hydrazonopropanoates with thiosemicarbazide under acidic or alkaline conditions. This approach leverages the nucleophilic addition of thiosemicarbazide to the electrophilic β-carbon, followed by cyclization to form the pyrazole ring.
Example Protocol :
- Reactants : Ethyl 2-[(2-methoxyphenyl)hydrazono]-3-oxobutanoate (or analogous 3-methoxyphenyl derivative) and thiosemicarbazide.
- Conditions : Glacial acetic acid as solvent, reflux for 4–6 hours.
- Workup : Cooling, filtration, and recrystallization from ethanol or DMF/ethanol mixtures.
- Yield : Typically 60–75% (estimated based on analogous reactions).
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (≈118°C) |
| Reaction Time | 4–6 hours |
| Catalyst | None (acidic conditions) |
Chalcone-Thiosemicarbazide Condensation
Chalcones (α,β-unsaturated ketones) react with thiosemicarbazide in alkaline media to form pyrazoline intermediates, which undergo dehydration to yield pyrazole derivatives. This method is effective for introducing substituents at the 4-position.
Example Protocol :
- Reactants : 3-Methoxyphenyl chalcone derivative and thiosemicarbazide.
- Conditions : Ethanol, presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as catalyst, room temperature or mild heating.
- Mechanism :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | DABCO (optional) |
| Temperature | 25–60°C |
| Reaction Time | 2–4 hours |
Stereochemical Control for Z-Configuration
The Z-configuration at the 4-position is achieved via steric and electronic effects. Reactions in polar aprotic solvents (e.g., DMF) or with bulky substituents favor syn-addition, while acidic conditions promote anti-addition.
Critical Factors :
- Steric Effects : Bulky 3-methoxyphenyl groups enhance syn-addition.
- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates favoring Z-configuration.
Reaction Optimization and Challenges
Solvent and Catalyst Effects
| Solvent | Effect on Reaction |
|---|---|
| Glacial Acetic Acid | Accelerates cyclization via protonation |
| Ethanol | Mild conditions, higher selectivity |
| DMF/NMP | Enhances solubility of intermediates |
Catalysts :
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (–C(=S)NH₂) group exhibits reactivity typical of thioamides, enabling nucleophilic substitution. This group can act as a leaving site or participate in thiolate formation under basic conditions.
-
Thiolate Formation : Deprotonation of the –NH₂ group (pKa ~10–12) generates a thiolate ion, facilitating alkylation or arylation reactions. For example, reaction with methyl iodide forms S-methyl derivatives .
-
Displacement Reactions : The sulfur atom’s nucleophilicity allows substitution with halides or pseudohalides. In studies of analogous pyrazolones, carbothioamide groups underwent displacement with amines to yield thiourea derivatives .
Table 1: Reactivity of Carbothioamide in Analogous Compounds
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | S-Methylcarbothioamide | 78 | |
| Amine Displacement | Benzylamine | 1-Benzylthiourea Derivative | 65 |
Condensation Reactions via the Hydrazinylidene Moiety
The hydrazinylidene (–NH–N=C–) group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reactivity is critical for synthesizing Schiff base derivatives.
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) yields hydrazone-linked derivatives. For instance, similar pyrazolone hydrazines condensed with furan-2-carbohydrazide to form fused pyrazole systems .
-
Cyclocondensation : Under acidic conditions, intramolecular cyclization forms bicyclic structures. A study on triazafulvalene systems demonstrated that hydrazinylidene groups participate in [2+2] cycloadditions to generate fused heterocycles.
Cyclization and Heterocycle Formation
The pyrazole ring’s electron-deficient nature facilitates cyclization reactions, particularly at the C4 and C5 positions.
-
Pyrazoline Formation : Reaction with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde) induces cyclization, forming pyrazoline derivatives. This is analogous to methods used in synthesizing spirocyclic indene-pyrrole systems.
-
Spirocyclization : Interaction with indenones or similar electrophiles generates spirocyclic compounds. For example, methyl 1-aryl-3-cinnamoyl-pyrrole-2-carboxylates formed spirocycles via Mannich reactions .
Table 2: Cyclization Reactions of Structural Analogs
| Starting Material | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Pyrazole-carbothioamide | Cinnamaldehyde | Spirocyclic Pyrazoline | AcOH, Δ | |
| Hydrazinylidene derivative | 1-Aryl-2-propen-1-one | Fused Triazole | EtOH, reflux |
Hydrogen Bonding and Supramolecular Effects
The carbothioamide and hydrazinylidene groups engage in hydrogen bonding, influencing reactivity and solid-state packing.
-
Intramolecular H-Bonding : The N–H···O interaction between the hydrazinylidene NH and pyrazole carbonyl stabilizes the Z-configuration .
-
Intermolecular Dimerization : Centrosymmetric dimers form via N–H···S bonds (2.45 Å, 158°), creating R₂²(8) motifs. This dimerization reduces solubility but enhances thermal stability .
Table 3: Hydrogen Bond Parameters (Crystal Data)
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1···O2 | 0.86 | 2.08 | 2.746 | 133 |
| N5–H2···S1 | 0.86 | 2.51 | 3.287 | 152 |
Oxidation and Reduction Pathways
-
Oxidation : The hydrazinylidene moiety is susceptible to oxidation, forming diazenium or nitrile oxides. Controlled oxidation with H₂O₂ yields stable N-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C–N, generating dihydropyrazole analogs. This is observed in pyrazolone derivatives under similar conditions .
Biological Activity and Reactivity Correlation
While beyond pure chemical reactions, the compound’s bioactivity (antimicrobial, anticancer) stems from its electrophilic sites:
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research.
Medicine
In medicine, researchers investigate its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structure-activity relationship is crucial for designing effective drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene group plays a key role in binding to active sites, inhibiting enzyme activity, and modulating biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
a) Positional Isomerism of Methoxy Groups The compound 4-[2-(2-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide () differs only in the methoxy group’s position (2- vs. 3-methoxy). This minor alteration impacts hydrogen-bonding networks and crystal packing. For instance, the 2-methoxy analog crystallizes in a monoclinic system (space group P2/c) with unit cell parameters a = 14.3207 Å, b = 5.2003 Å, c = 19.5919 Å, and β = 108.369°, forming a dense lattice due to intermolecular N–H···S and O–H···N interactions . The 3-methoxy derivative likely exhibits distinct packing efficiency, altering solubility and melting points.
b) Substitution at Position 4 of the Pyrazole Ring Replacing the hydrazinylidene group with a chlorine atom yields 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (). For example, chlorinated analogs in showed moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), whereas hydrazinylidene derivatives may exhibit enhanced activity due to improved hydrogen-bonding capacity.
c) Carbothioamide vs. Sulfonamide Functional Groups The compound 4-{4-[3-(4-fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide () replaces the carbothioamide with a sulfonamide group. Sulfonamides are stronger hydrogen-bond acceptors due to their sulfonyl moiety, which may improve solubility in polar solvents but reduce membrane permeability compared to carbothioamides.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 244.31 g/mol. The structure features a hydrazine moiety linked to a pyrazole ring and a carbothioamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4OS |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 56396-10-2 |
| Melting Point | Not Available |
| Density | Not Available |
Synthesis
The synthesis of (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of appropriate hydrazones with pyrazole derivatives. The process may include steps such as cyclization and functional group modifications under controlled conditions to optimize yield and purity.
Antioxidant Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that compounds within this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Cholinesterases : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders like Alzheimer's disease. The compound exhibited moderate inhibitory activity against these enzymes, suggesting its potential in cognitive enhancement therapies .
Cytotoxicity
In vitro studies have also assessed the cytotoxic effects of (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide on various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the hydrazine moiety plays a key role in binding to enzyme active sites or receptor sites, altering their activity and leading to various physiological responses. Detailed studies on its molecular targets are essential for understanding its full therapeutic potential.
Case Studies
- Neuroprotective Effects : A study involving animal models indicated that administration of this compound resulted in improved cognitive function and reduced neurodegeneration markers, supporting its use as a neuroprotective agent .
- Anticancer Activity : In a recent study on breast cancer cell lines, (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting it may enhance treatment efficacy when used in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide?
- Methodology : A two-step approach is commonly employed. First, ethyl 2-[(3-methoxyphenyl)hydrazono]-3-oxobutanoate is prepared via condensation of hydrazine derivatives with β-ketoesters. Second, cyclization with thiosemicarbazide in refluxing glacial acetic acid (4–6 hours) yields the pyrazole-carbothioamide core. Crystallization from ethanol or DMF/ethanol mixtures provides high-purity product .
Q. How can the molecular structure and intramolecular interactions of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Key parameters include:
- Monoclinic crystal system (space group P2/c) with unit cell dimensions (a ≈ 14.32 Å, b ≈ 5.20 Å, c ≈ 19.59 Å, β ≈ 108.4°) .
- Intramolecular N–H⋯O and N–H⋯S hydrogen bonds stabilizing the Z-configuration and forming S(6) ring motifs .
- Dihedral angles between aromatic rings (e.g., 14.36° between benzene and pyrazole planes) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm hydrazinylidene and carbothioamide moieties.
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N–H stretching) and ~1600 cm⁻¹ (C=S) .
- ESI-MS : Molecular ion peaks matching M<sup>+</sup> = 291.33 g/mol (C12H13N5O2S) .
Advanced Research Questions
Q. How does the hydrogen-bonding network influence the compound’s crystallographic packing and stability?
- Analysis : Intermolecular N–H⋯S interactions form R2<sup>2</sup>(8) dimeric motifs, which stack along the b-axis. This packing reduces lattice energy and enhances thermal stability .
- Experimental Validation : Compare experimental SC-XRD data with DFT-optimized geometries to assess deviations in bond lengths/angles (e.g., N–H⋯S distance ≈ 3.29 Å) .
Q. What computational strategies can predict the compound’s bioactivity against bacterial targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Key residues: Asp27, Thr121, and Phe92 .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP ≈ 2.8, moderate blood-brain barrier permeability) using SwissADME .
Q. How do substituent variations (e.g., methoxy vs. nitro groups) affect antibacterial potency?
- Experimental Design :
- Synthesize analogs with substituents at the 3-methoxyphenyl or pyrazole positions.
- Test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Correlate activity trends with Hammett σ values or electrostatic potential maps .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activities for pyrazole-carbothioamide derivatives: How to address them?
- Resolution :
- Standardized Assays : Use consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and broth microdilution protocols.
- Structural Confirmation : Verify purity via SC-XRD or HPLC before bioassays .
- Meta-Analysis : Compare data across studies (e.g., Rai et al., 2008 vs. Girisha et al., 2010) to identify trends in substituent effects .
Methodological Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (P2/c) |
| a (Å) | 14.3207 (13) |
| b (Å) | 5.2003 (5) |
| c (Å) | 19.5919 (18) |
| β (°) | 108.369 (2) |
| V (ų) | 1384.7 (2) |
| Z | 4 |
Table 2 : Docking Scores for DHFR Inhibition
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Target Compound | -9.2 | Asp27, Thr121, Phe92 |
| Doxorubicin | -8.7 | Leu5, Arg57 |
Notes
- Avoid abbreviations: Use full chemical names (e.g., thiosemicarbazide, not TSC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
